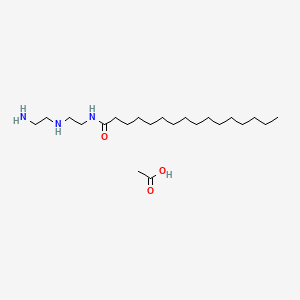
N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 302-574-0 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981. The compound’s unique identifier, EINECS 302-574-0, helps in tracking and regulating its use in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of EINECS 302-574-0 typically involves [specific chemical reactions and conditions]. These reactions may include [details about the reagents, catalysts, temperatures, and pressures used in the synthesis].
Industrial Production Methods: In an industrial setting, the production of EINECS 302-574-0 is scaled up using [specific industrial processes]. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity and quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: EINECS 302-574-0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by common reagents such as [specific reagents] under conditions like [specific temperatures, pressures, and solvents].
Major Products Formed: The major products formed from these reactions include [specific products]. These products are often used in further chemical processes or as intermediates in the synthesis of other compounds.
Applications De Recherche Scientifique
EINECS 302-574-0 has a wide range of applications in scientific research. In chemistry, it is used as a [specific application]. In biology, it plays a role in [specific biological processes]. In medicine, it is utilized for [specific medical applications]. Additionally, the compound is employed in various industrial processes, including [specific industrial applications].
Mécanisme D'action
The mechanism by which EINECS 302-574-0 exerts its effects involves [specific molecular targets and pathways]. These targets may include [specific enzymes, receptors, or other biomolecules]. The compound interacts with these targets through [specific interactions], leading to [specific biological or chemical effects].
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to EINECS 302-574-0 include [list of similar compounds]. These compounds share [specific structural or functional similarities].
Uniqueness: EINECS 302-574-0 is unique due to its [specific unique properties]. These properties make it particularly useful in [specific applications], distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
94113-41-4 |
|---|---|
Formule moléculaire |
C20H43N3O.C2H4O2 C22H47N3O3 |
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
acetic acid;N-[2-(2-aminoethylamino)ethyl]hexadecanamide |
InChI |
InChI=1S/C20H43N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(24)23-19-18-22-17-16-21;1-2(3)4/h22H,2-19,21H2,1H3,(H,23,24);1H3,(H,3,4) |
Clé InChI |
TXAGXHVJHVCANS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


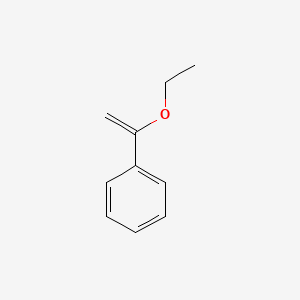
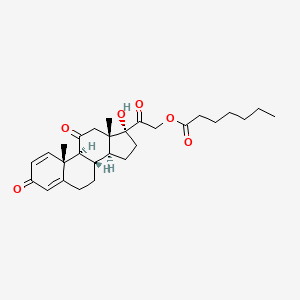
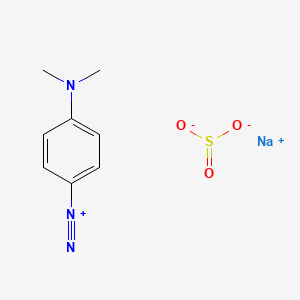
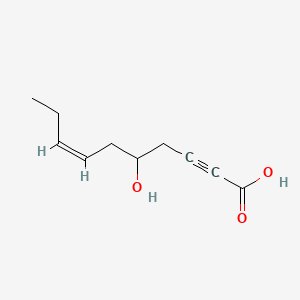


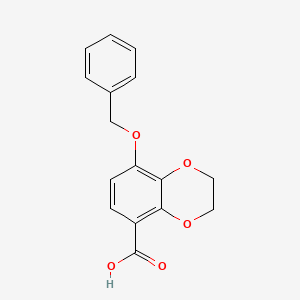


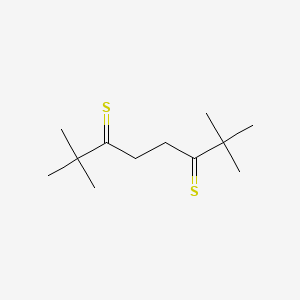
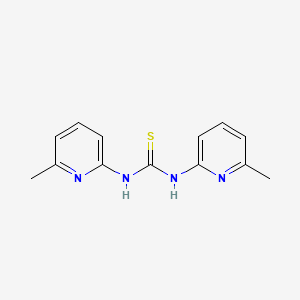
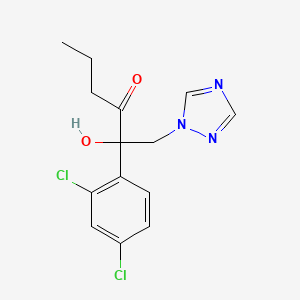

![(2E)-2-[chloro-(4-fluorophenyl)methylidene]pentanal](/img/structure/B15178138.png)
